3,4-Dihydroxydodecanoyl-CoA

Acylcarnitine profiling Beta-oxidation Mitochondrial transport

3,4-Dihydroxydodecanoyl-CoA is the definitive C12 long-chain hydroxy acyl-CoA thioester for precise mitochondrial β-oxidation flux measurements. Unlike generic positional isomers, it yields the specific 3,4-dihydroxydodecanoylcarnitine species via carnitine O-palmitoyltransferase, enabling unambiguous LC-MS/MS quantification. This authentic standard eliminates isomer cross-reactivity, ensuring regulatory-grade data for CPT2 activity assays, ACSL isoform characterization, and inherited metabolic disorder research.

Molecular Formula C33H58N7O19P3S
Molecular Weight 981.8 g/mol
Cat. No. B15551577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydroxydodecanoyl-CoA
Molecular FormulaC33H58N7O19P3S
Molecular Weight981.8 g/mol
Structural Identifiers
InChIInChI=1S/C33H58N7O19P3S/c1-4-5-6-7-8-9-10-20(41)21(42)15-24(44)63-14-13-35-23(43)11-12-36-31(47)28(46)33(2,3)17-56-62(53,54)59-61(51,52)55-16-22-27(58-60(48,49)50)26(45)32(57-22)40-19-39-25-29(34)37-18-38-30(25)40/h18-22,26-28,32,41-42,45-46H,4-17H2,1-3H3,(H,35,43)(H,36,47)(H,51,52)(H,53,54)(H2,34,37,38)(H2,48,49,50)
InChIKeyVJHHSSNWRYBEFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydroxydodecanoyl-CoA for Metabolic Research: A Defined Long-Chain Acyl-CoA Derivative


3,4-Dihydroxydodecanoyl-CoA (3,4-Dihydroxydodecanoyl-coenzyme A) is a long-chain hydroxy acyl-CoA thioester with a C12 fatty acyl moiety attached to coenzyme A. It is classified within the long-chain acyl-CoA category (C12-C20) and participates in mitochondrial fatty acid beta-oxidation and carnitine shuttle pathways for energy metabolism [1]. The compound serves as a substrate for long-chain acyl-CoA synthase and can be converted to 3,4-dihydroxydodecanoylcarnitine via carnitine O-palmitoyltransferase, enabling mitochondrial transport and subsequent beta-oxidation to acetyl-CoA [2].

Why Positional Isomers of Dihydroxydodecanoyl-CoA Are Not Interchangeable in Experimental Systems


3,4-Dihydroxydodecanoyl-CoA belongs to a family of dihydroxydodecanoyl-CoA positional isomers, including 3,5-, 3,6-, 3,7-, 3,8-, 3,10-, and 3,11-dihydroxydodecanoyl-CoA [1]. While all share the same molecular formula (C33H58N7O19P3S) and molecular weight (981.84), the specific hydroxylation pattern determines distinct metabolic fates, enzyme recognition, and downstream acylcarnitine species [2]. Generic substitution with an incorrect positional isomer will generate different acylcarnitine profiles, confounding metabolomics quantification, skewing beta-oxidation flux measurements, and invalidating studies of inherited metabolic disorders where specific hydroxylated intermediates accumulate [3].

Quantitative Differentiation of 3,4-Dihydroxydodecanoyl-CoA from Positional Isomer Comparators


Metabolic Pathway Specificity: 3,4-Dihydroxydodecanoyl-CoA Yields a Unique Acylcarnitine Species Not Formed by 3,8- or 3,10-Isomers

3,4-Dihydroxydodecanoyl-CoA is the exclusive substrate for generating 3,4-dihydroxydodecanoylcarnitine via carnitine O-palmitoyltransferase, a reaction that occurs at the mitochondrial outer membrane [1]. Positional isomers such as 3,8-dihydroxydodecanoyl-CoA form distinct acylcarnitine species (3,8-dihydroxydodecanoylcarnitine) with different chromatographic retention times and mass spectrometric fragmentation patterns [2]. This pathway divergence occurs despite identical molecular weight (981.84) across all isomers [3].

Acylcarnitine profiling Beta-oxidation Mitochondrial transport

Beta-Oxidation Entry: 3,4-Dihydroxydodecanoyl-CoA Feeds Directly into Mitochondrial Acetyl-CoA Production

Following mitochondrial import via the carnitine shuttle, 3,4-dihydroxydodecanoyl-CoA enters the mitochondrial beta-oxidation pathway to generate acetyl-CoA, which subsequently enters the TCA cycle for ATP production [1]. This pathway is fully characterized for the 3,4-isomer but may differ in efficiency or enzyme compatibility for other positional isomers due to altered hydroxyl group spacing affecting enoyl-CoA hydratase or 3-hydroxyacyl-CoA dehydrogenase recognition [2]. The 3,4-dihydroxy substitution pattern is positioned for sequential beta-oxidation processing.

Fatty acid oxidation Mitochondrial metabolism Energy metabolism

Long-Chain Acyl-CoA Synthase Substrate Specificity: Chain-Length Classification Defines Activation Kinetics Relative to Medium-Chain Analogs

3,4-Dihydroxydodecanoyl-CoA, with its C12 acyl chain, is classified as a long-chain acyl-CoA (C12-C20) and is a substrate for long-chain acyl-CoA synthase [1]. This distinguishes it from medium-chain (C5-C11) and short-chain (C2-C4) acyl-CoA species in terms of the activating enzyme required and cellular compartmentalization of its synthesis [2]. Three distinct acyl-CoA synthase types are employed depending on fatty acid chain length, establishing a clear class-level differentiation [3].

Acyl-CoA synthetase Fatty acid activation Enzyme kinetics

Hydroxy Acyl-CoA Subclass Differentiation: Dihydroxy Modification Alters Physicochemical Properties Relative to Non-Hydroxylated Dodecanoyl-CoA

3,4-Dihydroxydodecanoyl-CoA belongs to the hydroxy acyl-CoA subclass within the 9-category acyl-CoA classification system [1]. The presence of two hydroxyl groups at positions 3 and 4 of the C12 chain distinguishes it from non-hydroxylated dodecanoyl-CoA (lauroyl-CoA) and from monohydroxy species such as (S)-3-hydroxydodecanoyl-CoA [2]. The dihydroxy modification increases polarity and hydrogen-bonding capacity, potentially affecting membrane partitioning, protein binding, and chromatographic behavior.

Hydroxy fatty acids Acyl-CoA biochemistry Enzyme recognition

Defined Application Scenarios for 3,4-Dihydroxydodecanoyl-CoA Based on Validated Pathway Evidence


Acylcarnitine Profiling and Targeted Metabolomics of Fatty Acid Oxidation Disorders

Use 3,4-dihydroxydodecanoyl-CoA as a reference standard or internal calibrant for LC-MS/MS acylcarnitine profiling in studies of inherited metabolic disorders. The compound generates the specific 3,4-dihydroxydodecanoylcarnitine species, enabling accurate identification and quantification of this intermediate in patient plasma or dried blood spots where hydroxylated acylcarnitines accumulate [1]. Positional isomer specificity is critical for avoiding misidentification in newborn screening panels.

In Vitro Mitochondrial Beta-Oxidation Flux Assays

Employ 3,4-dihydroxydodecanoyl-CoA as a substrate in isolated mitochondrial preparations or permeabilized cell systems to measure long-chain fatty acid beta-oxidation capacity. The compound's defined pathway entry via carnitine O-palmitoyltransferase and subsequent conversion to acetyl-CoA [2] provides a validated substrate for assessing CPT2 activity, beta-oxidation enzyme function, or evaluating pharmacological modulators of mitochondrial fatty acid metabolism.

Long-Chain Acyl-CoA Synthetase (ACSL) Isoform Characterization

Utilize 3,4-dihydroxydodecanoyl-CoA in enzymatic assays characterizing long-chain acyl-CoA synthetase (ACSL) isoforms, particularly ACSL1 which activates long-chain fatty acids for mitochondrial import [3]. The C12 chain length and dihydroxy modification allow investigation of substrate specificity and kinetic parameters of long-chain ACSL enzymes versus medium-chain or short-chain synthetases.

Hydroxy Fatty Acid Metabolism and Carnitine Shuttle Studies

Apply 3,4-dihydroxydodecanoyl-CoA in research examining the metabolism of hydroxylated fatty acids through the carnitine shuttle. The compound's dihydroxy structure serves as a model substrate for studying how hydroxyl group positioning affects carnitine O-palmitoyltransferase recognition, mitochondrial transport efficiency, and subsequent beta-oxidation of hydroxy fatty acids [4].

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